molecular formula C12H14N2O B13660937 4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one

4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one

Cat. No.: B13660937
M. Wt: 202.25 g/mol
InChI Key: GBFYTHUILBYBRI-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring with various functional groups attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-benzyl-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could target the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or benzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: Studies on its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion.

Industry

    Material Science: Possible applications in the development of new materials.

    Agriculture: Use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It could interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-benzylpyridin-2(1H)-one: Lacks the dihydro component.

    4-Amino-1-phenyl-5,6-dihydropyridin-2(1H)-one: Has a phenyl group instead of a benzyl group.

Uniqueness

    Functional Groups: The combination of amino, benzyl, and dihydropyridinone groups might confer unique properties.

    Biological Activity: Its specific structure could result in distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-amino-1-benzyl-2,3-dihydropyridin-6-one

InChI

InChI=1S/C12H14N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,8H,6-7,9,13H2

InChI Key

GBFYTHUILBYBRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C=C1N)CC2=CC=CC=C2

Origin of Product

United States

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